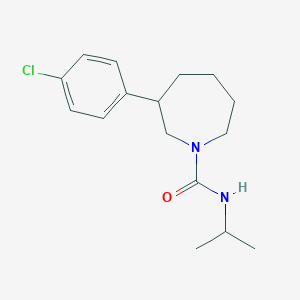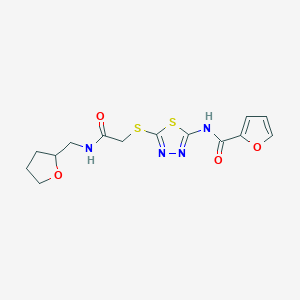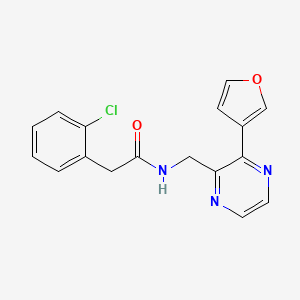![molecular formula C25H28N2O3 B2425076 N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydrochinolin-6-yl]adamantan-1-carboxamid CAS No. 946367-59-5](/img/structure/B2425076.png)
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydrochinolin-6-yl]adamantan-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide, also known as FTQ, is a synthetic compound that has been the subject of scientific research for its potential use in treating various diseases. FTQ is a member of the adamantane family of compounds, which have been shown to have antiviral, antiparkinsonian, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide has been shown to inhibit the activity of the hepatitis C virus NS3 protease, which is essential for viral replication. N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide has also been shown to inhibit the activity of monoamine oxidase B, which is involved in the breakdown of dopamine in the brain.
Biochemical and Physiological Effects
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the hepatitis C virus NS3 protease, which can lead to a reduction in viral replication. N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide has also been shown to inhibit the activity of monoamine oxidase B, which can lead to an increase in dopamine levels in the brain. Additionally, N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide has been shown to induce apoptosis in cancer cells, which can lead to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide in lab experiments is that it has been shown to have antiviral, antiparkinsonian, and anticancer properties, making it a versatile compound for studying various diseases. However, one limitation of using N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide. One direction is to further investigate its antiviral properties against the hepatitis C virus, as well as its potential use in treating other viral infections. Another direction is to investigate its potential use in treating Parkinson's disease, as well as other neurological disorders. Additionally, further research could be done on its anticancer properties and its potential use in cancer therapy.
Synthesemethoden
The synthesis of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide involves the reaction of 2-furoic acid with 1,2,3,4-tetrahydroquinoline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with adamantane-1-carboxylic acid chloride to form N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furanderivate haben in der medizinischen Chemie aufgrund ihrer bemerkenswerten therapeutischen Wirksamkeit große Aufmerksamkeit erlangt. Im Zusammenhang mit Antibiotikaresistenz haben Forscher furanbasierte Verbindungen als potenzielle antibakterielle Mittel untersucht. F2040-0176, mit seiner fusionierten Furan- und Adamantanstruktur, könnte antibakterielle Eigenschaften gegen sowohl grampositive als auch gramnegative Bakterien aufweisen . Weitere Studien sind erforderlich, um seinen Wirkmechanismus aufzuklären und seine Wirksamkeit zu optimieren.
Antitumoraktivität
Das Furansystem wurde mit Antitumorwirkungen in Verbindung gebracht. Forscher haben verschiedene Furanderivate synthetisiert und ihre Zytotoxizität gegenüber Krebszellen untersucht. F2040-0176 könnte eine selektive Aktivität gegen bestimmte Krebsarten aufweisen, was es zu einem potenziellen Leitmolekül für weitere Untersuchungen macht .
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-23(22-4-2-8-30-22)27-7-1-3-19-12-20(5-6-21(19)27)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h2,4-6,8,12,16-18H,1,3,7,9-11,13-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANWIKYTEPHEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)C(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)

![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)
![2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2425002.png)







![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)
